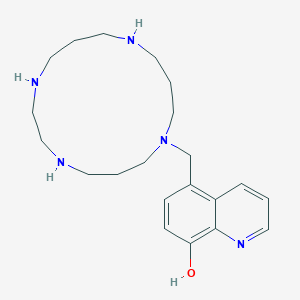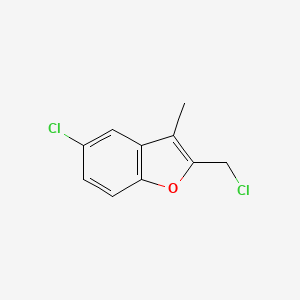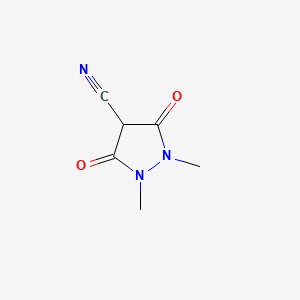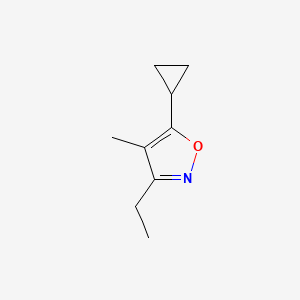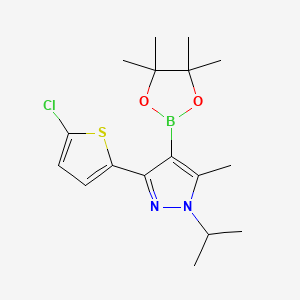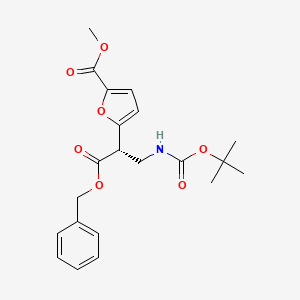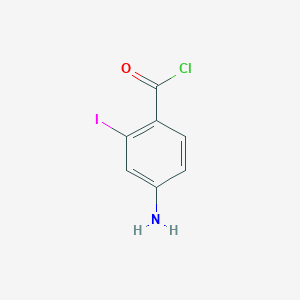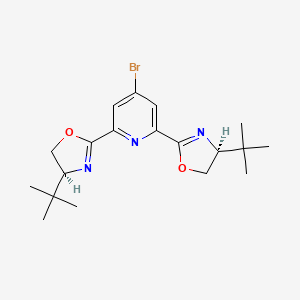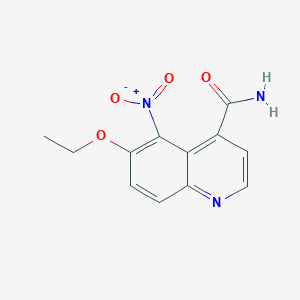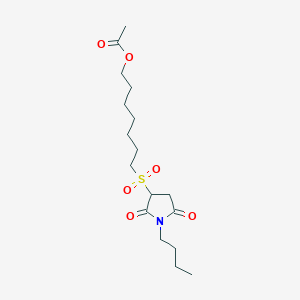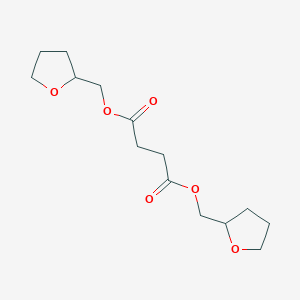
Bis(tetrahydrofuran-2-ylmethyl) butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((tetrahydrofuran-2-yl)methyl) succinate: is an organic compound with the molecular formula C14H22O6 It is a diester derived from succinic acid and tetrahydrofuran
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis((tetrahydrofuran-2-yl)methyl) succinate typically involves the esterification of succinic acid with tetrahydrofuran-2-ylmethanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Succinic acid+2Tetrahydrofuran-2-ylmethanolAcid catalystBis((tetrahydrofuran-2-yl)methyl) succinate+2Water
Industrial Production Methods: In an industrial setting, the production of bis((tetrahydrofuran-2-yl)methyl) succinate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis((tetrahydrofuran-2-yl)methyl) succinate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Succinic acid and tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-ylmethanol and succinic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis((tetrahydrofuran-2-yl)methyl) succinate is used as an intermediate in organic synthesis. It can be employed in the preparation of polymers and other complex organic molecules.
Biology and Medicine:
Industry: In the industrial sector, bis((tetrahydrofuran-2-yl)methyl) succinate is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of bis((tetrahydrofuran-2-yl)methyl) succinate in its applications involves its ability to undergo hydrolysis and release succinic acid and tetrahydrofuran-2-ylmethanol. These products can then participate in various biochemical and chemical pathways. The ester bonds in the compound are susceptible to enzymatic and chemical hydrolysis, making it useful in controlled release applications.
Comparación Con Compuestos Similares
Bis(tetrahydrofurfuryl) ether: Another compound derived from tetrahydrofuran with applications in organic synthesis and materials science.
2,5-Bis(hydroxymethyl)furan: A bio-based diol with applications in the production of bio-materials and fuels.
Uniqueness: Bis((tetrahydrofuran-2-yl)methyl) succinate is unique due to its dual ester functional groups, which provide versatility in chemical reactions and applications. Its ability to form biodegradable polymers sets it apart from other similar compounds.
Propiedades
Número CAS |
637-67-2 |
|---|---|
Fórmula molecular |
C14H22O6 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
bis(oxolan-2-ylmethyl) butanedioate |
InChI |
InChI=1S/C14H22O6/c15-13(19-9-11-3-1-7-17-11)5-6-14(16)20-10-12-4-2-8-18-12/h11-12H,1-10H2 |
Clave InChI |
HAUVXZQXMJNCEN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)COC(=O)CCC(=O)OCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



